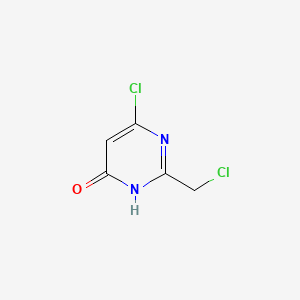

6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one

Description

6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one (CAS 19874-98-7) is a chlorinated pyrimidinone derivative characterized by a six-membered pyrimidine ring with two chlorine substituents: one at the 6-position and another within a chloromethyl group at the 2-position . Its molecular formula is C₅H₄Cl₂N₂O, and it serves as a versatile intermediate in medicinal and synthetic chemistry.

Synthetic routes to this compound often involve chlorination of pyrimidinone precursors. For example, describes a method where 2-aminopyrimidine-4,6-diol undergoes chlorination with phosphoryl chloride (POCl₃) to yield chlorinated intermediates, which can be further functionalized to introduce the chloromethyl group.

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c6-2-4-8-3(7)1-5(10)9-4/h1H,2H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGQFAWFSGFRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680995 | |

| Record name | 6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19874-98-7 | |

| Record name | 6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2-methylpyrimidin-4-one with thionyl chloride, which introduces the chlorine atoms at the desired positions. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Scientific Research Applications

6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.

Medicine: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. This property makes it a valuable tool in drug design and development.

Comparison with Similar Compounds

Physicochemical Properties

- Solubility and Stability : Methylthio-substituted derivatives (e.g., 6-chloro-2-(methylthio)pyrimidin-4(1H)-one) exhibit higher lipophilicity (logP ~1.8) compared to the target compound (logP ~1.2), impacting bioavailability .

- Thermal Stability : Compounds with fused rings (e.g., pyrido[3,4-d]pyrimidin-4(1H)-one) display higher melting points (>250°C) due to increased molecular rigidity .

Biological Activity

6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro substituent at the 6-position and a chloromethyl group at the 2-position of the pyrimidine ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves chlorination and alkylation reactions on pyrimidine precursors. The synthetic pathway may include the use of reagents such as phosphorus oxychloride (POCl₃) and chloromethyl methyl ether.

Antibacterial Activity

Recent studies have explored the antibacterial potential of pyrimidine derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These results suggest that modifications in the pyrimidine structure can enhance antibacterial activity, potentially making it a candidate for further development in antibiotic therapies .

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro studies. Similar compounds have demonstrated effectiveness against several cancer cell lines, indicating potential for this derivative.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 2.27 ± 0.81 | Induction of apoptosis |

| HL-60 (Leukemia) | 1.42 ± 0.54 | Cell cycle arrest at G2/M phase |

| MCF-7 (Breast) | 12.35 ± 4.07 | Inhibition of PDGFRα/β |

The compound exhibited significant cytotoxicity, particularly against leukemic cell lines, suggesting that it may act as a potent inhibitor of cell proliferation through mechanisms such as apoptosis and cell cycle arrest .

Enzyme Inhibition Studies

Enzyme inhibition assays have also been conducted to evaluate the potential of this compound as a kinase inhibitor. The compound's ability to inhibit key kinases involved in cancer signaling pathways could provide insights into its therapeutic applications.

| Kinase | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Bcr-Abl | 70% | 10 |

| PDGFRα | 45% | 1 |

These findings indicate that this compound may serve as a lead structure for developing new kinase inhibitors with anticancer properties .

Structure–Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents at different positions on the pyrimidine ring can significantly alter their pharmacological profiles.

Key Findings:

- Chlorine Substituents : The presence of chlorine atoms at specific positions enhances both antibacterial and anticancer activities.

- Alkyl Groups : Modifications with alkyl groups can improve solubility and bioavailability, contributing to better therapeutic outcomes.

Q & A

Q. What are the standard synthetic methodologies for 6-chloro-2-(chloromethyl)pyrimidin-4(1H)-one, and how can reaction conditions be optimized?

The compound is synthesized via a one-pot reaction involving urea, concentrated HCl in DMF, and a ketone precursor under reflux conditions. Post-reflux treatment with cold NH₄OH precipitates the product. Optimization involves adjusting molar ratios of reagents (e.g., urea:ketone = 1.5:1), controlling reaction time (8–12 hours), and monitoring temperature (80–100°C) to maximize yield . Purity is enhanced by recrystallization in ethanol or DMF-water mixtures.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : - and -NMR identify substituent positions (e.g., chloromethyl group at δ ~4.5 ppm for ; pyrimidinone carbonyl at δ ~160 ppm for ).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 193.0).

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95%) .

Q. How can impurities like 4-phenylquinazoline derivatives be identified and mitigated during synthesis?

Impurities such as 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide (Imp. B(EP)) arise from side reactions with aromatic aldehydes. Use LC-MS to detect these byproducts (retention time shifts). Mitigation strategies include rigorous solvent drying (e.g., molecular sieves for DMF) and stepwise addition of reagents to suppress aldol condensation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

The chloromethyl group undergoes SN2 reactions with amines, thiols, or alkoxides due to its electrophilic β-carbon. Kinetic studies (e.g., using -NMR to track displacement with piperidine) reveal second-order kinetics, with rate constants dependent on solvent polarity (DMF > DMSO > THF). Steric hindrance from the pyrimidinone ring slows reactivity compared to aliphatic chlorides .

Q. How do structural modifications (e.g., substituent variations) influence biological activity in pyrimidinone derivatives?

Substituents at the 2- and 6-positions modulate activity:

- Antimicrobial Activity : Electron-withdrawing groups (e.g., -Cl) enhance lipophilicity and membrane penetration, as shown in MIC assays against S. aureus (MIC = 8 µg/mL) .

- Kinase Inhibition : 2-(Aminopyridyl) substitutions improve binding to ATP pockets (e.g., IC = 120 nM for Src kinase) via π-π stacking and hydrogen bonding .

Q. What crystallographic techniques resolve disorder in pyrimidinone derivatives, and how are hydrogen-bonding networks analyzed?

Single-crystal X-ray diffraction (SC-XRD) at 295 K identifies disorder in perchlorate counterions and water molecules (occupancy ratios ~0.68:0.32). Hydrogen-bonding networks (N–H⋯O, O–H⋯O) are mapped using software like ORTEP-III, with π-π interactions quantified (face-to-face distance ~3.78 Å) .

Q. How can computational methods (e.g., DFT) predict regioselectivity in electrophilic aromatic substitution on the pyrimidinone ring?

DFT calculations (B3LYP/6-31G*) show that the 5-position is most electrophilic due to resonance stabilization of the σ-complex. Fukui indices () correlate with experimental bromination patterns (5-Br > 3-Br) in DCM at 0°C .

Methodological Considerations

Q. What experimental designs are critical for studying the compound’s stability under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.